(2-Methylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
1-(2-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzoyl group and a 2-(pyridin-2-yl)ethyl group
Preparation Methods
The synthesis of 1-(2-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethanolamine under high-temperature conditions.
Substitution with 2-Methylbenzoyl Group: The piperazine core is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the 2-methylbenzoyl group.
Introduction of the Pyridin-2-yl Ethyl Group: Finally, the compound is reacted with 2-(pyridin-2-yl)ethyl bromide under nucleophilic substitution conditions to yield the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, using reagents like alkyl halides
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(2-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can influence various biological processes, including enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
1-(2-METHYLBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group but differ in their amide linkage.
Substituted Piperazines: Compounds with different substituents on the piperazine ring exhibit varying chemical and biological properties.
Properties
Molecular Formula |
C19H23N3O |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
(2-methylphenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H23N3O/c1-16-6-2-3-8-18(16)19(23)22-14-12-21(13-15-22)11-9-17-7-4-5-10-20-17/h2-8,10H,9,11-15H2,1H3 |
InChI Key |
FQUYDOGNFKEUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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